molecular formula C21H24N2O2 B5962915 1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one

1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one

Cat. No. B5962915
M. Wt: 336.4 g/mol
InChI Key: RAZUHHDOOARJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one, commonly known as L-655,708, is a selective antagonist of the GABAA receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

L-655,708 selectively binds to the α5 subunit of the GABAA receptor, which is predominantly expressed in the hippocampus. This results in a decrease in GABAergic neurotransmission, leading to an increase in neuronal excitability. This mechanism of action is thought to underlie the anxiolytic, antidepressant, and anticonvulsant effects of L-655,708.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, L-655,708 has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential use in the treatment of addiction. L-655,708 has also been shown to increase neurogenesis in the hippocampus, which may contribute to its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One advantage of L-655,708 is its selectivity for the α5 subunit of the GABAA receptor, which allows for more specific targeting of this receptor subtype. However, one limitation of L-655,708 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for the study of L-655,708. One direction is the investigation of its potential use in the treatment of addiction, particularly in combination with other pharmacotherapies. Another direction is the investigation of its potential use in the treatment of depression, particularly in combination with other antidepressants. Additionally, the development of longer-acting formulations of L-655,708 may improve its utility in animal studies and potentially in clinical settings.

Synthesis Methods

The synthesis of L-655,708 involves the reaction of 3-(2-methylphenyl)-3-phenylpropanoic acid with 1,4-diazepane-5-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain L-655,708 in high purity.

Scientific Research Applications

L-655,708 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. L-655,708 has also been investigated for its potential use in the treatment of alcohol and drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-5-6-10-18(16)19(17-8-3-2-4-9-17)15-21(25)23-13-11-20(24)22-12-14-23/h2-10,19H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZUHHDOOARJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N2CCC(=O)NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.